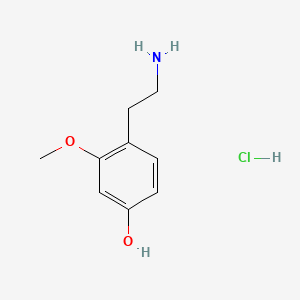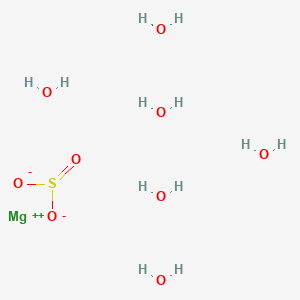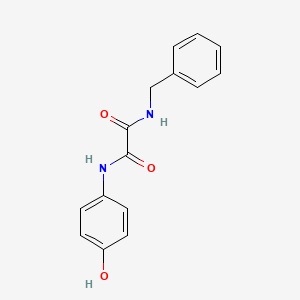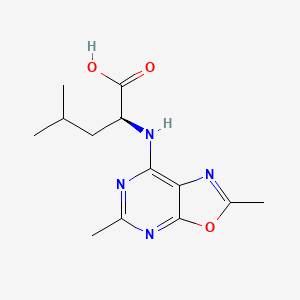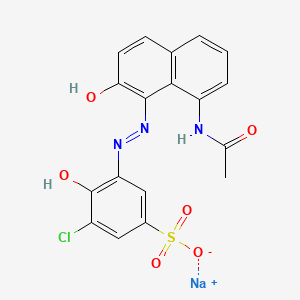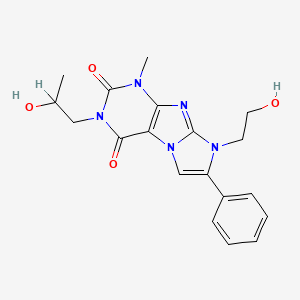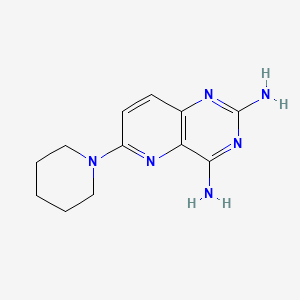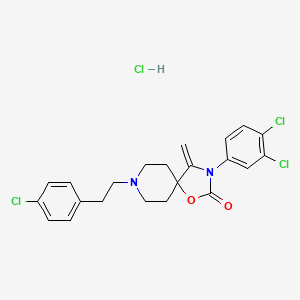
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes imidazo and indolizin moieties, making it a subject of interest for researchers in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazoindolizin structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. The final step often involves the formation of the iodide salt, which can be achieved through a reaction with iodine or an iodide source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Wissenschaftliche Forschungsanwendungen
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: The compound may find applications in the development of new materials, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo(4,5-g)indolizin-6-ium derivatives: Compounds with similar core structures but different substituents.
Phenylmethylene derivatives: Compounds featuring the phenylmethylene group with variations in other parts of the molecule.
Trimethyl-substituted compounds: Molecules with similar trimethyl substitution patterns but different core structures.
Uniqueness
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide stands out due to its unique combination of structural features, including the fused ring system and specific substituents. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
123202-71-1 |
|---|---|
Molekularformel |
C27H27IN4 |
Molekulargewicht |
534.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(Z)-(2,3,9-trimethyl-8-phenylimidazo[4,5-g]indolizin-3-ium-7-ylidene)methyl]aniline;iodide |
InChI |
InChI=1S/C27H27N4.HI/c1-18-25(21-9-7-6-8-10-21)24(17-20-11-13-22(14-12-20)29(3)4)31-16-15-23-26(27(18)31)28-19(2)30(23)5;/h6-17H,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BLEUEMKKCKAONH-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)N(C)C)/N3C1=C4C(=[N+](C(=N4)C)C)C=C3)C5=CC=CC=C5.[I-] |
Kanonische SMILES |
CC1=C(C(=CC2=CC=C(C=C2)N(C)C)N3C1=C4C(=[N+](C(=N4)C)C)C=C3)C5=CC=CC=C5.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



